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L-ASPARAGINE:H2O (13C4; 15N2)

Cat. No.: B1580290
M. Wt: 156.09
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Description

Significance of Isotopic Labeling for Quantitative Biological Systems Analysis

Isotopic labeling is fundamental to the quantitative analysis of dynamic biological systems. silantes.com It provides unparalleled insights into the wiring of metabolic networks, allowing researchers to understand the impact of genetic changes or external factors on cellular metabolism. nih.govspringernature.com By tracking the incorporation of stable isotopes from a labeled substrate into downstream metabolites, scientists can determine the origin of molecules and their relative rates of production. springernature.com This approach, often referred to as metabolic flux analysis (MFA), quantifies the rates of reactions within metabolic pathways, providing a detailed map of cellular activity. creative-proteomics.com

One of the most prominent applications of isotopic labeling is in quantitative proteomics, particularly through a method called Stable Isotope Labeling by/with Amino Acids in Cell Culture (SILAC). wikipedia.org In SILAC, cells are grown in media containing either a "light" (natural abundance) or a "heavy" (isotope-labeled) form of an essential amino acid. wikipedia.orgckgas.com When the proteins from these two cell populations are combined and analyzed by mass spectrometry, the mass difference between the light and heavy peptides allows for the precise quantification of differences in protein abundance. wikipedia.org This has proven invaluable for studying cell signaling, protein-protein interactions, and changes in the proteome in response to various stimuli. wikipedia.orgnih.gov

The use of stable isotope-labeled compounds as internal standards is another critical application. nih.gov By adding a known quantity of a heavy-labeled version of the analyte of interest to a sample, researchers can achieve accurate and absolute quantification, correcting for sample loss during preparation and variations in instrument response. nih.govoup.com This has greatly enhanced the reliability and accuracy of proteomic and metabolomic studies. silantes.comoup.com

Overview of L-Asparagine in Fundamental Metabolic and Biosynthetic Processes

L-Asparagine (Asn) is a non-essential amino acid in humans, meaning the body can synthesize it from intermediates of central metabolic pathways. wikipedia.org Its biosynthesis involves the enzyme asparagine synthetase (ASNS), which catalyzes the ATP-dependent transfer of an amide group from glutamine to aspartate, forming asparagine and glutamate (B1630785). wikipedia.orgontosight.airesearchgate.net Conversely, the degradation of asparagine is primarily carried out by the enzyme L-asparaginase, which hydrolyzes it back into aspartic acid and ammonia (B1221849). ontosight.aismpdb.ca

Asparagine plays several crucial roles in the body. As an amino acid, its primary function is as a building block for protein synthesis. wikipedia.orgsmpdb.ca Its side chain's carboxamide group is particularly important for forming hydrogen bonds that stabilize protein structures and is a key site for N-linked glycosylation, a critical post-translational modification that affects protein folding and function. sigmaaldrich.com

Beyond protein synthesis, asparagine is central to nitrogen metabolism, serving as a major molecule for nitrogen storage and transport, especially in plants. uwo.caoup.com In mammals, it is involved in the metabolic control of cell functions, particularly in the nervous system, where it is a precursor for the neurotransmitter aspartate. sigmaaldrich.comglpbio.com The synthesis of asparagine is vital for normal brain development. wikipedia.org Furthermore, asparagine can serve as both a carbon and nitrogen source to fuel cellular processes, including the tricarboxylic acid (TCA) cycle, particularly under conditions where other nutrients like glutamine are limited. nih.govresearchgate.net

The metabolic pathways involving asparagine are complex and interconnected with central carbon and nitrogen metabolism. researchgate.net It can be catabolized through two main routes: deamidation by asparaginase (B612624) to form aspartate, or transamination by an asparagine aminotransferase to produce α-ketosuccinamate. uwo.canih.gov These pathways highlight asparagine's role as a key metabolic currency within the cell.

Rationale for Strategic Isotopic Enrichment in L-ASPARAGINE:H2O (13C4; 15N2) for Research Applications

The strategic isotopic enrichment of L-Asparagine, resulting in the compound L-ASPARAGINE:H2O (13C4; 15N2), provides a powerful tool for advanced biochemical research. isotope.comisotope.com In this molecule, all four carbon atoms are replaced with the heavy isotope ¹³C, and both nitrogen atoms are replaced with ¹⁵N. glpbio.commedchemexpress.com This comprehensive labeling allows researchers to trace the fate of the entire carbon skeleton and both nitrogen atoms of asparagine as it is metabolized by cells.

This dual-labeled tracer is exceptionally valuable in metabolic flux analysis (MFA) and metabolomics. nih.govisotope.com When cells are supplied with L-Asparagine (¹³C₄; ¹⁵N₂), the heavy isotopes are incorporated into various downstream metabolites. By using mass spectrometry to analyze the mass shifts in these metabolites, scientists can precisely map the contributions of asparagine's carbon and nitrogen to different metabolic pathways. nih.govcreative-proteomics.com For instance, it can be used to quantify asparagine's anaplerotic contribution to the TCA cycle and its role in the biosynthesis of other amino acids and nucleotides. nih.goveurisotop.com

In quantitative proteomics, L-Asparagine (¹³C₄; ¹⁵N₂) serves as an ideal "heavy" amino acid for SILAC experiments. ckgas.comthermofisher.com Because trypsin, the most common enzyme used in proteomics, does not cleave at asparagine residues, the label is retained within the resulting peptides, allowing for the accurate relative quantification of proteins. nih.gov Furthermore, it can be used as a highly reliable internal standard for the absolute quantification of asparagine in biological samples, a technique crucial for studying diseases where asparagine metabolism is dysregulated, such as in certain cancers. d-nb.info The use of ¹⁵N-labeled amino acids is also advantageous for NMR-based studies, as it allows for the direct characterization of nitrogen metabolism. researchgate.netresearchgate.net

The comprehensive labeling of L-ASPARAGINE:H2O (¹³C₄; ¹⁵N₂) provides maximal isotopic enrichment, leading to clear and unambiguous signals in mass spectrometry and NMR analysis, thereby enhancing the sensitivity and accuracy of quantitative measurements in complex biological systems. chempep.comoup.com

Data Tables

Table 1: Key Research Applications of Isotopically Labeled L-Asparagine

Research AreaSpecific ApplicationAnalytical TechniqueKey Insights Gained
Metabolic Flux Analysis (MFA) Tracing the fate of asparagine's carbon and nitrogen atoms through central metabolic pathways. nih.govresearchgate.netLC-MSQuantification of asparagine's contribution to the TCA cycle and biosynthesis of other metabolites. creative-proteomics.comnih.gov
Quantitative Proteomics (SILAC) Differential protein expression profiling between different cellular states. wikipedia.orgnih.govMass SpectrometryIdentification and quantification of changes in protein abundance in response to stimuli or disease. wikipedia.orgckgas.com
Metabolomics Serving as an internal standard for absolute quantification of L-Asparagine. d-nb.infoMass SpectrometryAccurate measurement of asparagine levels in cells and tissues, crucial for studying metabolic disorders. silantes.comd-nb.info
NMR Spectroscopy Probing the structure and dynamics of biomolecules and characterizing nitrogen metabolism. isotope.comresearchgate.netNMRHigh-resolution structural information and direct tracking of nitrogen flow in biological systems. researchgate.netresearchgate.net
Cancer Research Studying altered metabolism in cancer cells and the effects of therapies like L-asparaginase. medchemexpress.comsmolecule.comLC-MS, NMRIdentifying metabolic vulnerabilities in tumors and understanding mechanisms of drug resistance. nih.govresearchgate.net

Table 2: Properties of L-ASPARAGINE:H2O (13C4; 15N2)

PropertyValueReference
Chemical Formula ¹³C₄H₈¹⁵N₂O₃·H₂O isotope.com
Labeled CAS Number 202406-87-9 isotope.comisotope.com
Molecular Weight 156.09 g/mol isotope.comisotope.com
Isotopic Enrichment ¹³C, 99%; ¹⁵N, 99% isotope.com
Primary Applications Metabolism, Metabolomics, Proteomics isotope.comisotope.com

Properties

Molecular Weight

156.09

Purity

98%

Origin of Product

United States

Synthetic Methodologies and Isotopic Purity Assessment of L Asparagine:h2o 13c4; 15n2

Chemoenzymatic and Biosynthetic Routes for (13C4; 15N2) Isotopic Incorporation

The synthesis of L-Asparagine fully labeled with four 13C atoms and two 15N atoms is primarily achieved through biosynthetic methods, often enhanced by chemical strategies, to ensure high levels of isotopic incorporation and to prevent metabolic scrambling.

Biosynthetic Routes: The most common and efficient method for producing uniformly labeled amino acids is through microbial biosynthesis. This typically involves using an expression host, such as Escherichia coli, cultured in a defined minimal medium. nih.govoup.com In this medium, the standard carbon and nitrogen sources are replaced with their stable isotope counterparts. For L-ASPARAGINE:H2O (13C4; 15N2), the sole carbon source would be [U-13C6]D-glucose, and the sole nitrogen source would be 15N-ammonium chloride (15NH4Cl). mdpi.com

Microorganisms take up these precursors and utilize their native metabolic pathways to synthesize all necessary biomolecules, including amino acids. The synthesis of asparagine is closely linked to that of aspartate. researchgate.net Aspartate is formed from the tricarboxylic acid (TCA) cycle intermediate oxaloacetate, and asparagine is subsequently synthesized from aspartate in a reaction catalyzed by asparagine synthetase (AS-A or AS-B). anu.edu.au

A significant challenge in biosynthetic labeling is "isotopic scrambling," where the isotopic label is diluted or transferred to other molecules through interconnected metabolic pathways. nih.gov To minimize this, auxotrophic bacterial strains—those incapable of synthesizing certain amino acids—are often employed. nih.gov For specific asparagine labeling, using a host strain that requires asparagine for growth and supplementing the 13C/15N-minimal medium with the labeled amino acid can enhance incorporation efficiency. nih.gov However, due to the central role of its precursors, asparagine is considered a difficult amino acid to label without scrambling. nih.govanu.edu.au

Chemoenzymatic Routes: Chemoenzymatic synthesis offers a more controlled, albeit often more complex, alternative. This approach combines chemical synthesis to create specifically labeled precursors with enzymatic reactions for the final conversion steps. nih.gov For instance, a precursor molecule containing the desired 13C backbone could be chemically synthesized. This labeled intermediate would then be subjected to one or more enzymatic reactions to introduce the 15N-amino groups and complete the synthesis of L-asparagine. This method provides high versatility and can generate specific labeling patterns that are inaccessible through purely biosynthetic means. nih.gov

Table 1: Key Precursors for Isotopic Labeling of L-Asparagine

Precursor Isotope(s) Role in Synthesis
[U-13C6]D-Glucose 13C Primary carbon source in biosynthetic routes, providing the 13C4 backbone after metabolic conversion. mdpi.com
15N-Ammonium Chloride (15NH4Cl) 15N Primary nitrogen source in biosynthetic routes, providing the 15N atoms for both the alpha-amino and side-chain amide groups. mdpi.com
13C-labeled Aspartic Acid 13C An advanced precursor for asparagine synthesis, closer to the final product in the metabolic pathway. researchgate.net
15N-labeled Aspartic Acid 15N An advanced precursor for introducing one of the nitrogen isotopes.

Advanced Purification Techniques for High Isotopic Enrichment and Chemical Purity

Following synthesis, the isotopically labeled L-asparagine must be purified to remove cellular debris, proteins, other amino acids, and any unlabeled or partially labeled molecules. Achieving high chemical and isotopic purity is essential for its use as an internal standard in quantitative proteomics and metabolomics. oup.comoup.com

The purification process typically involves multiple chromatographic steps. longdom.orglongdom.org

Ultrafiltration: This technique is often used as an initial step to separate the small molecule amino acid from larger components like proteins and nucleic acids. Membranes with a specific molecular weight cutoff (e.g., 3 kDa) are employed to retain macromolecules while allowing the labeled asparagine to pass through. creative-proteomics.com

Ion-Exchange Chromatography (IEX): This method separates molecules based on their net charge. Since amino acids are zwitterionic, their charge is dependent on the pH of the buffer. By carefully selecting the resin (anion or cation exchange) and pH, L-asparagine can be effectively separated from other amino acids and charged impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique critical for achieving the final, high-purity product. For a polar molecule like asparagine, Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective. nih.govresearchgate.net HILIC uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, allowing for excellent separation of polar compounds. nih.gov

Table 2: Purification Methodologies for L-ASPARAGINE:H2O (13C4; 15N2)

Technique Principle Purpose
Ultrafiltration Size exclusion Removal of high molecular weight contaminants like proteins. creative-proteomics.com
Ion-Exchange Chromatography (IEX) Separation by net charge Separation of asparagine from other amino acids and charged impurities. longdom.org
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on polarity or other properties Final polishing step to achieve high chemical purity. longdom.org
Hydrophilic Interaction Liquid Chromatography (HILIC) Partitioning between a polar stationary phase and a semi-polar mobile phase Ideal for high-resolution separation of polar analytes like asparagine. nih.govresearchgate.net

Spectroscopic and Spectrometric Validation of Isotopic Position and Enrichment Fidelity

The final and most critical stage is the validation of the product. This involves confirming the chemical identity, assessing chemical and isotopic purity, and verifying that the isotopes are located at the correct atomic positions within the molecule. nih.govacs.org

Mass Spectrometry (MS): Mass spectrometry is the primary tool for confirming isotopic enrichment. oup.comlongdom.org High-resolution mass spectrometry (HRMS), often performed on Orbitrap or triple quadrupole instruments, can precisely measure the mass-to-charge (m/z) ratio of the molecule. nih.govresearchgate.net The incorporation of four 13C and two 15N atoms results in a predictable mass increase of approximately 6 Da compared to the unlabeled compound (M+6). sigmaaldrich.com The relative abundance of the M+6 peak compared to any residual M peak is used to calculate the isotopic enrichment, which is typically expected to be ≥98%. sigmaaldrich.comsigmaaldrich.com

Tandem mass spectrometry (MS/MS) is used to confirm the position of the labels. nih.gov The labeled molecule is fragmented in the mass spectrometer, and the masses of the resulting fragments are analyzed. By comparing the fragmentation pattern to that of an unlabeled standard, the location of the heavy isotopes on specific fragments can be confirmed, thus verifying the fidelity of the isotopic positions. researchgate.net

13C-NMR: A proton-decoupled 13C-NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the asparagine molecule, confirming their enrichment.

15N-NMR: A 15N-NMR spectrum will show two signals, one for the alpha-amino nitrogen and one for the side-chain amide nitrogen. researchgate.netresearchgate.net

Heteronuclear Correlation Spectroscopy: Two-dimensional NMR experiments, such as the Heteronuclear Single Quantum Coherence (HSQC) experiment, are used to correlate the 13C and 15N nuclei with their attached protons. mdpi.comanu.edu.au This provides unambiguous assignment of each isotopic label to its specific position in the molecular structure. researchgate.net

Table 3: Spectroscopic and Spectrometric Validation Data

Analysis Method Parameter Measured Expected Result for L-ASPARAGINE:H2O (13C4; 15N2)
Mass Spectrometry (MS) Mass Shift M+6 (increase of ~6 Da over natural abundance compound). sigmaaldrich.com
High-Resolution MS Isotopic Enrichment ≥98 atom % 13C, ≥98 atom % 15N. sigmaaldrich.comsigmaaldrich.com
Tandem MS (MS/MS) Fragmentation Pattern Confirms location of isotopes on specific molecular fragments. nih.gov
13C-NMR Chemical Shifts Four distinct signals confirming enrichment at all carbon positions. researchgate.net
15N-NMR Chemical Shifts Two distinct signals for the alpha-amino and side-chain amide nitrogens. anu.edu.auresearchgate.net
2D NMR (e.g., HSQC) Proton-Heteronucleus Correlation Unambiguous assignment of each 13C and 15N isotope to its specific atomic position. mdpi.com

Advanced Analytical Platforms Utilizing L Asparagine:h2o 13c4; 15n2 As a Tracer

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Position Isomer Analysis

NMR spectroscopy is a non-destructive analytical technique that provides detailed information about the structure, dynamics, and concentration of metabolites. eurisotop.com The incorporation of stable isotopes like ¹³C and ¹⁵N into L-asparagine significantly enhances the capabilities of NMR in metabolic studies. isotope.comsmolecule.comasahiworks.jp

High-resolution NMR spectroscopy is instrumental in metabolic profiling, enabling the identification and quantification of a wide array of metabolites in biological samples. nih.govplos.org The use of L-Asparagine:H2O (13C4; 15N2) as a tracer provides distinct advantages in these analyses.

¹H NMR: While ¹H NMR is widely used for its high sensitivity, the spectra of complex biological mixtures can be crowded. The isotopic labeling in L-Asparagine:H2O (13C4; 15N2) can lead to characteristic shifts in the proton signals of metabolites derived from it, aiding in their identification and tracking. plos.org

¹³C NMR: Direct detection of the ¹³C nucleus offers a much wider chemical shift range than ¹H NMR, leading to better-resolved spectra. The high enrichment of ¹³C in the tracer molecule allows for highly sensitive detection of its metabolic fate, overcoming the low natural abundance of ¹³C. smolecule.comtum.de This enables detailed analysis of carbon flow through various metabolic pathways.

¹⁵N NMR: Similar to ¹³C, ¹⁵N has a low natural abundance. The use of ¹⁵N-labeled L-asparagine allows for the direct observation of nitrogen metabolism. nih.gov This is particularly valuable for studying amino acid and nucleotide biosynthesis, where nitrogen trafficking is a key component.

Research has demonstrated the utility of combining these NMR techniques for comprehensive metabolic profiling. For instance, studies have used stable isotope-labeled amino acids to investigate metabolic alterations in diseases like diabetes, successfully identifying changes in key metabolic pathways. plos.org

Multidimensional NMR experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), provide powerful tools for resolving spectral overlap and establishing connections between different nuclei within a molecule. nih.govtum.de

When L-Asparagine:H2O (13C4; 15N2) is used as a tracer, these experiments can be used to:

Elucidate the structure of novel metabolites: By tracing the labeled carbon and nitrogen atoms, researchers can determine the complete chemical structure of downstream products.

Map isotopic connectivity: Multidimensional NMR can reveal how the ¹³C and ¹⁵N atoms from the initial tracer are incorporated into other molecules. This provides a detailed map of metabolic pathways and their interconnectivity. For example, a ¹H-¹³C HSQC spectrum would show correlations between protons and their directly attached ¹³C atoms, allowing for unambiguous assignment of signals from labeled metabolites.

These advanced NMR techniques, in conjunction with isotopic labeling, offer unparalleled insights into the intricate network of metabolic reactions within a cell or organism. nih.gov

Mass Spectrometry (MS) Techniques for Isotope Ratio and Flux Determination

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions. buchem.com It is a cornerstone of metabolomics, particularly for quantifying metabolites and determining the rate of metabolic reactions, known as metabolic flux. eurisotop.com The use of stable isotope-labeled internal standards, such as L-Asparagine:H2O (13C4; 15N2), is crucial for accurate and precise quantification in MS-based methods. nih.govmdpi.com

LC-MS combines the separation power of liquid chromatography with the sensitive detection of mass spectrometry. otsuka.co.jp It is a widely used platform for targeted metabolomics, where a specific set of known metabolites is quantified. nih.goveurisotop.com

In targeted LC-MS analysis, L-Asparagine:H2O (13C4; 15N2) can be used as an internal standard. nih.govmdpi.com Because it has the same chemical properties as its unlabeled counterpart, it co-elutes from the LC column but is distinguished by its higher mass in the mass spectrometer. This allows for correction of variations in sample preparation and instrument response, leading to highly accurate quantification of L-asparagine and its metabolites. nih.gov For example, a study on the effects of L-asparaginase, a cancer therapeutic agent, utilized ¹³C₄,¹⁵N₂-asparagine as an internal standard to accurately measure changes in amino acid levels in cancer cells. nih.gov

GC-MS is another powerful technique for metabolic analysis. nih.gov It is particularly well-suited for the analysis of volatile compounds or those that can be made volatile through a chemical process called derivatization. nist.govresearchgate.net Amino acids, including asparagine, are typically derivatized before GC-MS analysis to improve their chromatographic properties and detection sensitivity. nist.gov

The use of L-Asparagine:H2O (13C4; 15N2) in GC-MS studies allows for:

Accurate Quantification: Similar to LC-MS, the labeled compound serves as an excellent internal standard.

Flux Analysis: By analyzing the mass isotopomer distribution of derivatized metabolites, researchers can determine the contribution of the labeled tracer to different metabolic pools. This information is essential for calculating metabolic fluxes.

The fragmentation patterns of the derivatized metabolites in the mass spectrometer provide additional structural information and can be used to determine the position of the isotopic labels within the molecule. nist.gov

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the differentiation of molecules with very similar masses. smolecule.combuchem.com This capability is crucial for stable isotope tracer studies.

When using L-Asparagine:H2O (13C4; 15N2), HRMS enables:

Precise Isotope Ratio Measurement: HRMS can accurately determine the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) of a metabolite. eurisotop.com This data is fundamental for calculating metabolic fluxes and understanding pathway dynamics.

Unambiguous Identification: The high mass accuracy of HRMS helps to confidently identify metabolites by providing their elemental composition.

The combination of stable isotope labeling with HRMS offers a powerful platform for in-depth metabolic investigations, providing a detailed and dynamic picture of cellular metabolism. eurisotop.com

Data Tables

Table 1: Properties of L-ASPARAGINE:H2O (13C4; 15N2)

PropertyValueSource
Molecular Formula H₂¹⁵N¹³CO¹³CH₂¹³CH(¹⁵NH₂)¹³COOH·H₂O isotope.comisotope.com
Labeled CAS Number 202406-87-9 isotope.comisotope.com
Unlabeled CAS Number 5794-13-8 isotope.comisotope.com
Molecular Weight 156.09 g/mol isotope.comisotope.com
Isotopic Purity (¹³C) ≥99% sigmaaldrich.com
Isotopic Purity (¹⁵N) ≥98% sigmaaldrich.com
Chemical Purity ≥95% sigmaaldrich.com
Applications Metabolism, Metabolomics, Proteomics isotope.comisotope.com

Table 2: Analytical Techniques Utilizing L-ASPARAGINE:H2O (13C4; 15N2)

Analytical TechniqueApplicationKey Advantages with Isotopic LabelingSource(s)
High-Resolution NMR (¹H, ¹³C, ¹⁵N) Metabolic Profiling, Pathway IdentificationEnhanced signal dispersion, sensitive detection of labeled atoms, direct observation of carbon and nitrogen metabolism. smolecule.comnih.govplos.orgtum.de
Multidimensional NMR Structural Elucidation, Isotopic Connectivity MappingResolution of spectral overlap, determination of novel metabolite structures, detailed mapping of metabolic pathways. nih.govtum.denih.gov
LC-MS Targeted Metabolomics, QuantificationAccurate and precise quantification using internal standards, high-throughput analysis. nih.govmdpi.comotsuka.co.jpeurisotop.com
GC-MS Derivatized Metabolite Analysis, Flux AnalysisSuitable for volatile and derivatized compounds, provides fragmentation patterns for structural information. nih.govnist.govresearchgate.net
High-Resolution MS Precise Isotope Abundance Measurement, Unambiguous IdentificationHighly accurate mass measurements, differentiation of isotopologues, determination of elemental composition. smolecule.combuchem.comeurisotop.com

Hybrid Analytical Approaches Integrating NMR and MS Data

The integration of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) has created powerful hybrid analytical platforms for metabolomics. nih.govnih.gov These approaches leverage the complementary strengths of each technique to provide a more comprehensive and robust analysis of metabolic pathways, particularly in stable isotope-resolved metabolomics (SIRM). nih.gov The use of stable isotope tracers, such as L-ASPARAGINE:H2O (13C4; 15N2), is central to these methods, enabling detailed tracking of metabolic transformations. nih.govisotope.com

The fundamental advantage of combining NMR and MS lies in their different yet complementary detection capabilities. nih.gov NMR spectroscopy provides precise structural information, including the specific location of isotopic labels within a molecule (positional isotopomers), but it is generally less sensitive. nih.gov Conversely, MS offers high sensitivity and the ability to distinguish between molecules with the same nominal mass but different isotopic compositions (isotopologues), though it often requires chromatographic separation and may not reveal the exact position of the label without fragmentation analysis. nih.govmdpi.com By combining the data, researchers can achieve unambiguous metabolite identification and detailed flux analysis. nih.govnih.gov

A workflow known as the "NMR/MS Translator" exemplifies this integration, where metabolite candidates are first identified by NMR, and then their corresponding ions, adducts, and fragments are determined by MS for confirmation and enhanced structural detail. uni-regensburg.de This synergy is crucial in complex biological samples where signals from low-abundance metabolites in NMR spectra can be obscured by more abundant ones. nih.gov

Detailed Research Findings

Research utilizing hybrid NMR and MS platforms with stable isotope tracers has led to significant insights into cellular metabolism. The dual labeling of L-ASPARAGINE:H2O (13C4; 15N2) with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) is particularly advantageous. It allows for the simultaneous tracing of the carbon backbone and the nitrogen atoms of asparagine as it is metabolized. nih.govsmolecule.com

For instance, in cancer metabolism research, these techniques can quantitatively map how asparagine contributes to various pathways essential for tumor growth. mdpi.com The ¹³C label can be tracked as the carbon skeleton enters the Krebs cycle or is used in the synthesis of other amino acids, while the ¹⁵N label can trace the fate of the amino and amide nitrogen groups into other nitrogenous compounds like purine (B94841) nucleotides. nih.gov

The table below summarizes the complementary data obtained from NMR and MS in a typical SIRM experiment.

Table 1: Complementary Data from NMR and MS in Stable Isotope Tracer Studies

Analytical TechniqueKey StrengthsInformation ProvidedTypical Application in Tracer Studies
NMR SpectroscopyNon-destructive; provides detailed structural information; quantifies positional isotopomers. nih.govIdentifies the exact position of isotopic labels within a metabolite's structure. nih.govDetermining which carbon atom in a downstream metabolite like glutamate (B1630785) originated from the tracer.
Mass Spectrometry (MS)High sensitivity; high throughput; resolves isotopologues based on mass shifts. mdpi.comQuantifies the distribution of isotopologues (e.g., M+1, M+2, M+3, M+4) for a given metabolite. mdpi.comMeasuring the fraction of the total aspartate pool that has incorporated four ¹³C atoms from the asparagine tracer.

The integration of these data sets allows for a more rigorous and detailed model of metabolic flux. For example, after administering L-ASPARAGINE:H2O (13C4; 15N2) to cell cultures, researchers can extract metabolites and analyze them by both LC-MS and NMR.

The following table illustrates the type of findings that can be generated from such a hybrid approach.

Table 2: Representative Findings from a Hybrid NMR/MS Tracer Experiment with L-ASPARAGINE:H2O (13C4; 15N2)

Observed MetaboliteMS Data (Isotopologue Distribution)NMR Data (Positional Isotopomers)Integrated Metabolic Insight
AspartateHigh enrichment of M+4 (from ¹³C₄) and M+1 (from ¹⁵N).¹³C signals confirmed across all four carbon positions; ¹⁵N signal at the amino group.Confirms direct conversion of asparagine to aspartate via deamidation.
MalateSignificant enrichment of M+4 isotopologue.¹³C labeling pattern consistent with entry of aspartate-derived oxaloacetate into the Krebs cycle.Demonstrates the contribution of asparagine's carbon skeleton to the TCA cycle.
GlutamateEnrichment of M+1 (from ¹⁵N).¹⁵N signal detected at the amino group of glutamate.Shows nitrogen transfer from asparagine (via aspartate) to α-ketoglutarate by transamination. nih.gov
Purine NucleotidesEnrichment of M+1 (from ¹⁵N).N/A (NMR sensitivity may be too low for this analysis).Indicates that the amino nitrogen from asparagine is utilized in de novo purine synthesis pathways. nih.gov

By correlating the comprehensive data from both platforms, researchers can construct highly detailed maps of metabolic networks, confirming reaction pathways and quantifying the flow of metabolites with a high degree of confidence that would be unattainable with either method alone. nih.govnih.gov

Applications in Quantitative Metabolic Flux Analysis Qmfa and Pathway Elucidation

Elucidation of Asparagine Metabolism and Interconversions via Isotopic Tracing

The dual labeling of L-asparagine with both ¹³C and ¹⁵N enables the simultaneous tracking of its carbon skeleton and nitrogen atoms, providing a comprehensive view of its metabolic transformations. smolecule.com When introduced into a biological system, L-ASPARAGINE:H2O (13C4; 15N2) is taken up by cells and participates in various metabolic pathways.

One of the primary metabolic routes for asparagine is its hydrolysis to aspartate and ammonia (B1221849), a reaction catalyzed by the enzyme asparaginase (B612624). By tracing the appearance of ¹³C₄-labeled aspartate and ¹⁵N-labeled ammonia, researchers can quantify the rate of this conversion. smolecule.com This is particularly relevant in cancer research, as some cancer cells have a high demand for asparagine and are sensitive to its depletion by asparaginase. medchemexpress.com

Furthermore, the labeled aspartate can be further metabolized. For instance, its nitrogen can be transferred to other molecules through transamination reactions. smolecule.com Tracking the ¹⁵N label as it appears in other amino acids, such as glutamate (B1630785), provides direct evidence of these interconversions and allows for the quantification of the flux through these pathways. au.dk Studies have shown that the nitrogen from asparagine can be incorporated into various other amino acids, highlighting its role as a nitrogen donor in cellular metabolism. cambridge.org

The ability to trace both the carbon and nitrogen atoms of asparagine provides a more complete picture than using singly labeled compounds. For example, observing the differential incorporation of ¹³C and ¹⁵N from labeled asparagine into other metabolites can reveal complex metabolic exchanges and the separate fates of the amino acid's carbon and nitrogen components. cambridge.org

Assessment of Carbon and Nitrogen Fluxes through Central Metabolism (e.g., TCA Cycle, Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway)

L-ASPARAGINE:H2O (13C4; 15N2) is instrumental in assessing the contribution of asparagine to central carbon and nitrogen metabolism. The carbon skeleton of asparagine, once converted to aspartate, can enter the tricarboxylic acid (TCA) cycle, a key energy-producing pathway. elifesciences.org Aspartate can be converted to oxaloacetate, a TCA cycle intermediate, thereby fueling the cycle. By measuring the enrichment of ¹³C in TCA cycle intermediates like citrate, succinate, and malate, researchers can quantify the flux of asparagine-derived carbon into this central metabolic hub. nih.govnih.gov

Similarly, the nitrogen from L-asparagine can be transferred to α-ketoglutarate to form glutamate, which can then participate in various metabolic processes, including the TCA cycle. nih.gov Tracing the ¹⁵N label allows for the quantification of nitrogen flux from asparagine into other amino acids and nitrogenous compounds. researchgate.net

While asparagine itself is not a direct substrate for glycolysis or the pentose phosphate pathway (PPP), its metabolic products can influence these pathways. For example, intermediates from the TCA cycle, which can be derived from asparagine, can be used for gluconeogenesis, a pathway that runs in the reverse direction of glycolysis. researchgate.net Isotope tracing studies using labeled glucose and glutamine have been pivotal in dissecting the relative contributions of glycolysis and the PPP to cellular metabolism. researchgate.net The use of labeled asparagine can complement these studies by providing a more complete picture of how different nutrients contribute to central carbon metabolism.

The following table summarizes the key metabolic pathways that can be traced using L-ASPARAGINE:H2O (13C4; 15N2):

PathwayKey Metabolites TracedInformation Gained
Asparagine Catabolism¹³C₄-Aspartate, ¹⁵N-AmmoniaRate of asparagine hydrolysis
Transamination Reactions¹⁵N-Glutamate, ¹⁵N-AlanineNitrogen flux and interconversion rates
TCA Cycle¹³C-labeled Citrate, Succinate, MalateContribution of asparagine carbon to energy metabolism
Amino Acid Synthesis¹³C and ¹⁵N labeled amino acidsAsparagine as a precursor for other amino acids

Investigation of Anabolic and Catabolic Pathways Utilizing L-Asparagine as a Precursor or Product

Stable isotope tracing with L-ASPARAGINE:H2O (13C4; 15N2) is a powerful method for investigating both the breakdown (catabolism) and synthesis (anabolism) of molecules where asparagine is involved.

Catabolic Pathways: The primary catabolic pathway for asparagine is its conversion to aspartate and ammonia. smolecule.com The resulting aspartate can then be further catabolized, for instance, by entering the TCA cycle to generate energy. elifesciences.org By following the ¹³C₄-label from asparagine into TCA cycle intermediates and ultimately into CO₂, researchers can quantify the complete oxidation of asparagine for energy production.

Anabolic Pathways: L-asparagine serves as a building block for protein synthesis. smolecule.com The incorporation of ¹³C₄, ¹⁵N₂-labeled asparagine into newly synthesized proteins can be measured to determine protein synthesis rates. This is a fundamental application in proteomics and metabolic studies.

Furthermore, the atoms of asparagine can be used to build other essential molecules. The nitrogen from asparagine is crucial for the synthesis of other non-essential amino acids and nucleotides. eurisotop.com For instance, aspartate, derived from asparagine, is a direct precursor for the synthesis of pyrimidine (B1678525) nucleotides. researchgate.net Isotope tracing experiments can reveal the extent to which asparagine contributes its carbon and nitrogen atoms to the de novo synthesis of these vital biomolecules.

The table below outlines anabolic and catabolic pathways involving asparagine that can be studied using its labeled form.

Metabolic ProcessPathwayKey Labeled Products
CatabolismAsparagine degradation¹³C₄-Aspartate, ¹⁵N-Ammonia
TCA Cycle entry¹³C-labeled TCA intermediates
AnabolismProtein Synthesis¹³C₄, ¹⁵N₂-Asparagine in proteins
Nucleotide Synthesis¹³C, ¹⁵N in pyrimidines
Amino Acid Synthesis¹⁵N in other amino acids

Quantification of Substrate Utilization and Product Formation Rates in Defined Systems

A key application of L-ASPARAGINE:H2O (13C4; 15N2) in QMFA is the precise measurement of how quickly asparagine is consumed (substrate utilization) and how fast its metabolic products are formed in controlled experimental setups. isotope.com By introducing a known amount of the labeled compound into a cell culture or a bioreactor, researchers can monitor its disappearance over time and the appearance of its labeled metabolites using techniques like liquid chromatography-mass spectrometry (LC-MS). au.dk

The rate of substrate utilization can be determined by measuring the decrease in the concentration of ¹³C₄, ¹⁵N₂-asparagine in the culture medium. researchgate.net Simultaneously, the rate of product formation can be calculated by measuring the increase in the concentration of labeled products, such as ¹³C₄-aspartate or other downstream metabolites. au.dk

These quantitative data are essential for building and validating computational models of cellular metabolism. Such models can predict metabolic fluxes throughout the entire metabolic network and can be used to understand how metabolism is altered in disease states or in response to drug treatments. For example, studies have used stable isotope tracing to quantify changes in glutamine metabolism in cancer cells, providing insights into their metabolic reprogramming. researchgate.net

The following table provides examples of quantifiable rates using L-ASPARAGINE:H2O (13C4; 15N2):

ParameterMeasurementSignificance
Asparagine Uptake RateDisappearance of ¹³C₄, ¹⁵N₂-Asparagine from mediumQuantifies cellular demand for asparagine
Aspartate Formation RateAppearance of ¹³C₄-AspartateMeasures the activity of asparaginase
Protein Synthesis RateIncorporation of ¹³C₄, ¹⁵N₂-Asparagine into proteinDetermines the rate of new protein creation
Flux into TCA CycleEnrichment of ¹³C in TCA intermediatesQuantifies asparagine's contribution to energy metabolism

Investigation of Protein Synthesis and Turnover Dynamics

Measurement of Global Protein Synthesis Rates using Isotopic Pulse-Chase Methodologies

Isotopic pulse-chase experiments are a fundamental approach for measuring the rate of protein synthesis. In this method, cells or organisms are "pulsed" with a medium containing a stable isotope-labeled amino acid, such as L-ASPARAGINE:H2O (13C4; 15N2). During this pulse phase, the labeled amino acid is incorporated into newly synthesized proteins. Subsequently, the labeled medium is replaced with an unlabeled medium (the "chase"), and the rate of disappearance of the labeled protein is monitored over time. This allows for the determination of the protein's degradation rate.

The choice between a single bolus (pulse-chase) and continuous exposure to the tracer influences the experimental design and data interpretation. nih.gov A single bolus administration is often more practical for in vivo studies. nih.gov The rate of incorporation of the stable isotope tracer into newly synthesized proteins is monitored to assess synthesis rates, while the loss of the tracer is followed to determine degradation rates. buchem.com

A key consideration in these experiments is the dynamics of the precursor pool, which is the intracellular source of amino acids for protein synthesis. The enrichment of the labeled amino acid in this pool must be accurately measured to calculate the true rate of protein synthesis.

Analysis of Specific Protein Turnover Kinetics through Stable Isotope Labeling

Stable isotope labeling with compounds like L-ASPARAGINE:H2O (13C4; 15N2) enables the detailed analysis of the turnover kinetics of specific proteins. isotope.com By tracking the incorporation of the labeled asparagine into a particular protein of interest, researchers can determine its individual synthesis and degradation rates. This provides a more granular view compared to global protein synthesis measurements.

L-Asparaginase, an enzyme that depletes asparagine, is used in some cancer therapies and its effects on protein biosynthesis can be studied using labeled asparagine. medchemexpress.com The removal of L-asparagine from plasma by L-Asparaginase leads to an inhibition of RNA and DNA synthesis, ultimately causing apoptosis in susceptible cells. medchemexpress.com By using L-ASPARAGINE:H2O (13C4; 15N2), the impact of asparagine depletion on the synthesis of specific proteins can be precisely quantified.

The ability to simultaneously quantify alterations in both protein synthesis and clearance is crucial for understanding disease mechanisms and evaluating the efficacy of new drug treatments on the metabolism of target proteins. chemie-brunschwig.ch

Tracing Amino Acid Incorporation into Peptides and Proteins via Mass Spectrometry

Mass spectrometry is the primary analytical technique used to detect and quantify the incorporation of stable isotopes into peptides and proteins. Following a labeling experiment with L-ASPARAGINE:H2O (13C4; 15N2), proteins are extracted, purified, and enzymatically digested into smaller peptides. These peptides are then analyzed by a mass spectrometer.

The mass of a peptide containing the labeled asparagine will be higher than its unlabeled counterpart due to the presence of the heavy isotopes ¹³C and ¹⁵N. By comparing the abundance of the labeled and unlabeled versions of a peptide, the extent of new protein synthesis can be accurately determined. Advances in mass spectrometry have significantly improved the sensitivity and accuracy of these quantitative methods. buchem.com

Liquid chromatography is often coupled with mass spectrometry (LC-MS) to separate the complex mixture of peptides before they enter the mass spectrometer, allowing for the analysis of individual peptides. nih.gov This powerful combination has made it possible to measure the metabolism of specific proteins even in complex biological systems like the human central nervous system. chemie-brunschwig.ch

Methodologies for Quantifying Protein Fractional Synthesis Rates (FSR)

The fractional synthesis rate (FSR) is a key metric that represents the percentage of a specific protein pool that is newly synthesized per unit of time. It is a direct measure of the rate of protein synthesis.

The FSR is calculated using the following general formula:

FSR (%/hour) = [Enrichment of protein-bound labeled amino acid / (Enrichment of precursor labeled amino acid * time)] * 100

Where:

Enrichment of protein-bound labeled amino acid is the isotopic enrichment of the labeled amino acid (e.g., L-ASPARAGINE:H2O (13C4; 15N2)) in the target protein, measured by mass spectrometry.

Enrichment of precursor labeled amino acid is the isotopic enrichment of the labeled amino acid in the precursor pool for protein synthesis.

Time is the duration of the labeling period.

Accurate determination of the precursor pool enrichment is a critical and often challenging aspect of FSR calculation. Different precursor pools, such as the plasma amino acid pool or the intracellular aminoacyl-tRNA pool, can be used for the calculation, and the choice can significantly impact the resulting FSR value. Studies have shown that muscle protein FSR can be influenced by factors such as age and sex. eurisotop.com

Below is an interactive data table summarizing the key parameters and their significance in FSR studies using L-ASPARAGINE:H2O (13C4; 15N2).

ParameterDescriptionSignificance in FSR Calculation
Labeled Amino Acid L-ASPARAGINE:H2O (13C4; 15N2)The tracer molecule that gets incorporated into newly synthesized proteins. Its known isotopic enrichment is the basis for quantification.
Protein of Interest The specific protein whose synthesis rate is being measured.The target for analysis. Peptides from this protein are analyzed by mass spectrometry.
Precursor Pool Enrichment The isotopic enrichment of the labeled amino acid in the immediate precursor pool for protein synthesis (e.g., aminoacyl-tRNA).A critical variable for accurate FSR calculation. Inaccuracies in its measurement can lead to significant errors in the calculated synthesis rate.
Labeling Time The duration for which the biological system is exposed to the labeled amino acid.A key component of the FSR equation. It must be precisely controlled and recorded.
Mass Spectrometry Data The measured isotopic enrichment of the labeled amino acid in the protein-bound and precursor pools.The primary raw data used to calculate the FSR.

Role in Understanding Nitrogen Metabolism and Transamination Processes

Tracing Nitrogen Flow through Asparagine Synthetase and Asparaginase (B612624) Pathways

The metabolism of asparagine is primarily governed by the opposing actions of two key enzymes: asparagine synthetase (ASNS), which synthesizes asparagine, and L-asparaginase (ASNase), which catabolizes it. medchemexpress.comfrontiersin.org The use of L-ASPARAGINE:H2O (¹³C₄; ¹⁵N₂) provides a clear window into the dynamics of these pathways, which are critical in both normal physiology and disease states, particularly in cancer. semanticscholar.orgnih.gov

L-asparaginase is a cornerstone therapy for acute lymphoblastic leukemia (ALL), working by depleting the circulating supply of asparagine, an amino acid essential for these cancer cells. medchemexpress.commedchemexpress.com By introducing ¹³C₄, ¹⁵N₂-asparagine into experimental systems, researchers can directly monitor the efficacy of ASNase treatment. nih.govsemanticscholar.org The enzymatic hydrolysis of the labeled asparagine yields ¹³C₄, ¹⁵N-aspartate and ¹⁵N-ammonia. nih.gov Using mass spectrometry, the rapid disappearance of labeled asparagine and the corresponding appearance of labeled aspartate can be quantified in biological fluids like plasma, providing a precise measure of enzyme activity and pharmacodynamics. nih.govsemanticscholar.org

Furthermore, the dual-labeled nitrogen atoms allow for distinct tracking of their subsequent metabolic fates. The nitrogen-15 (B135050) from the amide group, released as ¹⁵NH₃, can be traced as it enters the urea (B33335) cycle or is incorporated into other nitrogenous compounds. smolecule.com The remaining ¹³C₄, ¹⁵N-aspartate molecule can be followed as it enters other metabolic pathways, such as the TCA cycle or nucleotide synthesis. biorxiv.orgnih.gov

Conversely, some cancer cells develop resistance to L-asparaginase by upregulating the expression of asparagine synthetase (ASNS), which allows them to produce their own asparagine. frontiersin.orgnih.gov In studies of chemoresistance, ¹³C₄, ¹⁵N₂-asparagine can be used to track the uptake and incorporation of extracellular asparagine, helping to elucidate the mechanisms by which cancer cells maintain their internal asparagine pools in the presence of L-asparaginase. semanticscholar.org For instance, research has demonstrated that in co-culture models, mesenchymal stem cells (MSCs) can replenish asparagine in leukemic cells, a process confirmed by tracking the uptake of ¹⁵N₂, ¹³C₄-asparagine. semanticscholar.org

Quantification of Asparagine-Dependent Nitrogen Donor Contributions to Biosynthetic Reactions

Asparagine, much like glutamine, serves as a crucial nitrogen donor for a variety of biosynthetic processes. The unique labeling of L-ASPARAGINE:H2O (¹³C₄; ¹⁵N₂) is particularly advantageous for quantifying these contributions, as it allows for the differentiation between the amide nitrogen and the alpha-amino nitrogen. smolecule.comnih.gov Metabolic flux analysis (MFA), especially when combining ¹³C and ¹⁵N tracers, can provide quantitative measurements of nitrogen flow from asparagine into other essential biomolecules, including amino acids and nucleotides. rsc.orgbiorxiv.orgnih.gov

Studies using ¹⁵N-labeled asparagine have demonstrated that its nitrogen atoms are incorporated into a range of metabolites. The amino group (alpha-nitrogen) is widely distributed among other amino acids through transamination reactions, contributing to the cellular pools of aspartate, glutamate (B1630785), alanine, and homoserine. nih.gov The amide nitrogen is also utilized, often after being released as ammonia (B1221849) by asparaginase and then reassimilated by glutamine synthetase into the amide group of glutamine. nih.gov

A key area of investigation is the role of asparagine in nucleotide synthesis. While glutamine is a primary nitrogen donor for the synthesis of the purine (B94841) ring, studies using ¹⁵N₂-asparagine have revealed a significant, quantifiable contribution from asparagine as well. nih.gov One isotope tracing experiment observed that approximately 10% of the nitrogen in newly synthesized purines was derived from labeled asparagine, highlighting a metabolic pathway not fully understood, as the primary nitrogen-donating amino acids remained unlabeled in that experiment. nih.gov This indicates that asparagine can be a key nutrient for supporting nucleotide biosynthesis, particularly under conditions of metabolic stress or glutamine limitation. nih.govembopress.org

Table 1: Quantified Nitrogen Contributions from L-Asparagine
Metabolic ProductNitrogen Source from AsparagineKey Research FindingCitations
PurinesAmide and/or Amino NitrogenAn isotope tracing study using ¹⁵N₂-asparagine showed that approximately 10% of nitrogen was incorporated into purines. nih.gov
Glutamine (Amide Group)Amide Nitrogen (via NH₃)Ammonia released from asparagine deamidation is assimilated by glutamine synthetase, transferring the ¹⁵N label to glutamine. nih.gov
Various Amino Acids (e.g., Aspartate, Glutamate, Alanine)Alpha-Amino NitrogenThe alpha-amino group is widely distributed to other amino acids via transamination reactions. nih.govnih.gov
HomoserineAlpha-Amino NitrogenIn peas, the amino group of asparagine contributes to homoserine synthesis, potentially through a dedicated transamination pathway. nih.gov

Investigation of Transamination and Deamidation Reactions involving Asparagine Residues

L-ASPARAGINE:H2O (¹³C₄; ¹⁵N₂) is an essential tool for dissecting two other critical reactions involving asparagine: transamination and deamidation.

Transamination is a primary route of asparagine catabolism where its alpha-amino group is transferred to an alpha-keto acid, producing 2-oxosuccinamate (B1259050) and a new amino acid. nih.govoup.com By using ¹³C₄, ¹⁵N₂-asparagine, the fate of the ¹⁵N-labeled alpha-amino group can be precisely followed as it is incorporated into other amino acids like glycine (B1666218) and alanine. oup.com Studies in plants have shown that this transamination is highly active with keto-acid acceptors like glyoxylate (B1226380) and pyruvate. oup.com Isotope tracing experiments have revealed that for a substantial portion of metabolized asparagine, transamination is the initial step, preceding the removal of the amide group. nih.gov

Deamidation is a common, non-enzymatic post-translational modification that affects proteins over time. nih.govmdpi.com An asparagine residue within a peptide chain can spontaneously form a cyclic succinimide (B58015) intermediate, which then hydrolyzes to form either an aspartic acid or, more commonly, an isoaspartic acid residue. mdpi.comnih.gov This modification introduces a negative charge and can alter a protein's structure and function, acting as a form of molecular aging. nih.govacs.org

The rate of deamidation is highly dependent on several factors, including the local amino acid sequence, the protein's three-dimensional structure, pH, and temperature. mdpi.comresearchgate.netresearchgate.net Using proteins synthesized with ¹³C₄, ¹⁵N₂-asparagine, researchers can employ techniques like NMR spectroscopy to monitor the deamidation process in real-time. The decay of the unique signal from the ¹⁵N-labeled side-chain amide provides a direct, quantitative measure of the deamidation rate at specific sites within the protein. nih.govnih.gov This allows for detailed investigations into how factors like protein conformation and neighboring residues accelerate or protect against this damaging modification. nih.govnih.gov

Table 2: Factors Influencing Asparagine Deamidation Rates
FactorEffect on Deamidation RateMechanism/ObservationCitations
C-terminal Neighboring ResidueStrongly influences rate. Glycine (Asn-Gly) leads to very fast deamidation. Proline and bulky hydrophobic residues slow the rate.Small, flexible residues like glycine allow the backbone nitrogen to more easily attack the asparagine side-chain carbonyl group. mdpi.comnih.govresearchgate.net
pHReaction is base-catalyzed and accelerates significantly at neutral to basic pH.Increased pH facilitates the deprotonation of the backbone amide nitrogen, which acts as the nucleophile in forming the succinimide intermediate. researchgate.netresearchgate.net
Protein Conformation/FlexibilitySlower in folded proteins compared to unstructured peptides. Higher flexibility at the deamidation site increases the rate.The protein's 3D structure can protect Asn residues by restricting the conformational flexibility needed to achieve the reactive state. mdpi.comnih.gov
TemperatureRate increases with higher temperature.Provides the necessary activation energy for the reaction. Often used in accelerated stability studies. researchgate.netresearchgate.net

Contribution to Biosynthetic Pathway Discovery and Validation

Identification of Novel Metabolic Pathways Through Isotope Scrambling Patterns

Isotope scrambling refers to the redistribution of isotopic labels from their original positions within a molecule to other positions or other molecules through various metabolic reactions. nih.govresearchgate.net While sometimes viewed as a complication, the analysis of these scrambling patterns can be a valuable tool for discovering previously unknown or unappreciated metabolic pathways. nih.gov When L-ASPARAGINE:H2O (13C4; 15N2) is introduced into a system, its ¹³C and ¹⁵N atoms are expected to follow the canonical pathways of asparagine metabolism. However, the appearance of these isotopes in unexpected metabolites or in scrambled positions within related compounds indicates the presence of active, interconnected enzymatic reactions.

Asparagine and its metabolic close relative, glutamine, are particularly prone to scrambling because they are central to nitrogen and carbon metabolism. nih.gov For instance, the nitrogen from asparagine can be transferred to other amino acids via transaminase enzymes. Significant nitrogen scrambling between tyrosine and phenylalanine is often observed due to the action of aromatic amino acid transaminases. nih.gov Similarly, the carbon skeleton can be channeled into central carbon metabolism. The enzyme tryptophanase, for example, can break down tryptophan into indole, pyruvate, and ammonia (B1221849), leading to the scrambling of both carbon and nitrogen isotopes into a variety of metabolic pools. nih.gov Observing the ¹³C and ¹⁵N labels from the initial asparagine tracer in these varied products can help identify active catabolic and anabolic routes that are not immediately obvious.

Table 1: Interpretation of Isotope Scrambling Patterns from Labeled Amino Acid Tracers
Observed Scrambling PatternMetabolic ImplicationKey Enzymes/Pathways Involved
¹⁵N from L-Asparagine appears in other amino acids (e.g., Alanine, Glutamate).Indicates active transamination reactions where the amino group is transferred.Transaminases (Aminotransferases)
¹³C from L-Asparagine's carbon skeleton enters the TCA cycle.Suggests catabolism of asparagine to aspartate, then to oxaloacetate.Asparaginase (B612624), Aspartate transaminase
¹⁵N from L-Asparagine appears in nucleotide bases.Demonstrates the flow of nitrogen from amino acids into purine (B94841) and pyrimidine (B1678525) synthesis.Aspartate transcarbamoylase, GMP synthetase
Scrambling of ¹⁵N between Phenylalanine and Tyrosine. nih.govReveals bidirectional activity of aromatic amino acid transaminases. nih.govAromatic amino acid transaminases

Validation of Proposed Biosynthetic Routes and Enzyme Activities

Stable isotope tracers like L-ASPARAGINE:H2O (13C4; 15N2) are instrumental in validating hypothesized biosynthetic pathways and confirming the in vivo activity of specific enzymes. researchgate.netcore.ac.uk By supplying a labeled precursor and tracking the incorporation of the label into a downstream product, researchers can definitively test a proposed metabolic step.

A primary example is the validation of the asparagine synthesis pathway, which is catalyzed by asparagine synthetase (ASNS). nih.govresearchgate.net This enzyme facilitates the ATP-dependent transfer of an amino group from glutamine to aspartate, forming asparagine and glutamate (B1630785). researchgate.net To validate this route, cells can be cultured in a medium containing uniformly labeled [U-¹³C]-L-glutamine. Using mass spectrometry, the flow of ¹³C atoms from glutamine into the newly synthesized asparagine pool can be precisely measured. Studies have shown that under conditions of asparagine starvation, the synthesis of asparagine from labeled glutamine increases significantly, confirming that this is the predominant route for de novo synthesis and validating the activity of ASNS in response to cellular needs. nih.gov

Conversely, the activity of L-asparaginase, an enzyme that catabolizes asparagine back to aspartate and ammonia, can also be assessed. nih.gov By supplying labeled L-ASPARAGINE:H2O (13C4; 15N2) to cells, researchers can monitor for the appearance of labeled aspartate. In melanoma cells with low asparaginase activity, the addition of ¹³C-asparagine led to the labeling of the intracellular asparagine pool, but not the aspartate or TCA cycle metabolite pools. nih.gov This lack of label transfer confirmed the proposed functional absence of the enzyme in that specific cellular context. nih.gov

Table 2: Hypothetical Tracer Data Validating Asparagine Synthetase (ASNS) Activity
Experimental ConditionTracer UsedMetabolite AnalyzedObserved Labeled Fraction (m+4)Conclusion
Standard media (Asparagine present)[U-¹³C]-Glutamine (m+5)AsparagineLowCells primarily use external asparagine; low de novo synthesis. nih.gov
Asparagine-depleted media[U-¹³C]-Glutamine (m+5)AsparagineHighASNS pathway is activated to synthesize asparagine de novo. nih.gov
Asparagine-depleted media + ASNS inhibitor[U-¹³C]-Glutamine (m+5)AsparagineLowConfirms the measured synthesis is dependent on ASNS activity.

Determination of Precursor-Product Relationships in Complex Biological Networks

Beyond single pathways, L-ASPARAGINE:H2O (13C4; 15N2) and related labeled compounds are essential for mapping precursor-product relationships across complex and interconnected metabolic networks. nih.gov Metabolism is not a series of linear pathways but a highly integrated web of reactions. Isotope tracing allows for the elucidation of these connections by revealing the ultimate fate of the carbon and nitrogen atoms from a single precursor.

For instance, the metabolism of glutamine is deeply intertwined with that of asparagine. By feeding cells [U-¹³C]-L-glutamine, researchers can trace the ¹³C label not only to asparagine (m+4) but also to its direct precursor, aspartate (m+4), and other related metabolites. nih.gov In Jurkat cells, labeled glutamine was shown to be a precursor for TCA cycle intermediates, nucleotides like orotate, and aspartate. nih.gov The detection of labeled carbon in these diverse metabolite pools from a single labeled source provides a detailed map of metabolic flux, demonstrating how different pathways draw from a common pool of precursors.

This type of analysis, known as ¹³C Metabolic Flux Analysis, is critical for understanding how cells allocate resources under different physiological or pathological conditions. chempep.com By quantifying the distribution of mass isotopomers (molecules of the same compound that differ only in the number of isotopic labels), a quantitative model of cellular metabolism can be constructed. This allows researchers to identify critical metabolic nodes and understand how perturbations, such as disease or drug treatment, rewire the entire metabolic network. oup.com

Table 3: Mapping Precursor-Product Links with [U-¹³C]-Glutamine Tracer
Labeled PrecursorProduct Metabolite AnalyzedDetected Mass IsotopomerInferred Precursor-Product Relationship
[U-¹³C]-Glutamine (m+5)Glutamatem+5Direct deamidation of Glutamine. nih.gov
[U-¹³C]-Glutamine (m+5)Aspartatem+4Glutamine carbon enters TCA cycle to form Oxaloacetate, the precursor to Aspartate. nih.gov
[U-¹³C]-Glutamine (m+5)Asparaginem+4Synthesis from m+4 Aspartate and unlabeled Glutamine. nih.gov
[U-¹³C]-Glutamine (m+5)Orotate (Nucleotide Precursor)m+4Aspartate derived from Glutamine carbon is a key precursor for pyrimidine synthesis. nih.gov

Computational Modeling and Isotopic Data Integration

Development of Metabolic Network Models Incorporating Isotopic Tracing Data

Metabolic network models are comprehensive mathematical representations of the biochemical reactions occurring within a cell or organism. The integration of isotopic tracing data, particularly from multiply labeled substrates like L-ASPARAGINE:H2O (13C4; 15N2), significantly enhances the predictive power of these models. This dual labeling with both heavy carbon (¹³C) and heavy nitrogen (¹⁵N) isotopes allows for the simultaneous tracking of both the carbon skeleton and the nitrogen-containing amine group of asparagine as it is metabolized.

The development of these models involves several key steps:

Network Reconstruction: This foundational step involves curating a comprehensive list of all known biochemical reactions in the organism of interest. This includes reactions involved in asparagine synthesis, degradation, and its utilization in various biosynthetic pathways.

Atom Mapping: For each reaction in the network, the fate of each atom from the substrates to the products must be meticulously mapped. This is particularly crucial for interpreting isotopic labeling patterns. For L-ASPARAGINE:H2O (13C4; 15N2), this would involve tracking the four ¹³C atoms and two ¹⁵N atoms through reactions such as transamination, conversion to other amino acids, and incorporation into proteins.

Isotopomer Modeling: The model must be able to predict the distribution of different isotopic forms (isotopomers) of metabolites based on a given set of metabolic fluxes. The complexity of this modeling increases with the number of labeled atoms in the tracer.

A notable example of the application of such models is in the study of Chinese Hamster Ovary (CHO) cells, which are widely used in the production of biopharmaceuticals. In a study by Kirsch et al. (2022), ¹³C-labeled glucose, glutamine, and asparagine were used to perform metabolic flux analysis (MFA) in an industrial fed-batch process. nih.govresearchgate.netscite.airesearchgate.net This research demonstrated that under certain conditions, asparagine was a critical carbon source for the tricarboxylic acid (TCA) cycle. nih.govresearchgate.netscite.airesearchgate.net The metabolic network model used in this study would have included detailed pathways of asparagine metabolism to accurately interpret the ¹³C labeling patterns observed in downstream metabolites.

Algorithms for Flux Estimation from ¹³C and ¹⁵N Isotope Abundance Measurements

Once a metabolic network model is established and experimental data from L-ASPARAGINE:H2O (13C4; 15N2) tracing is obtained, sophisticated algorithms are required to estimate the intracellular metabolic fluxes. These algorithms aim to find the set of fluxes that best explain the measured isotopic labeling patterns of metabolites.

The core of flux estimation is an optimization problem where the objective is to minimize the difference between the experimentally measured and the model-predicted isotopomer distributions. Several algorithmic approaches are employed:

Elementary Metabolite Unit (EMU) Framework: This is a widely used algorithm that simplifies the complex system of isotopomer balance equations. It breaks down the isotopomer distributions of large molecules into smaller, more manageable units, significantly reducing the computational burden.

Isotopomer Mapping Matrices (IMMs): This method uses matrices to represent the atom transitions in biochemical reactions, allowing for a systematic calculation of the isotopomer distributions of products from those of the reactants. nih.gov

Non-linear Optimization Algorithms: Since the relationship between metabolic fluxes and isotopomer distributions is non-linear, iterative optimization algorithms such as the Levenberg-Marquardt or sequential quadratic programming are often used to find the best-fit flux distribution.

The use of a dually labeled tracer like L-ASPARAGINE:H2O (13C4; 15N2) adds a layer of complexity that these algorithms must handle. The software and algorithms must be capable of tracking both ¹³C and ¹⁵N atoms simultaneously through the metabolic network. This allows for a more comprehensive understanding of both carbon and nitrogen metabolism. For instance, such a tracer can distinguish between the use of asparagine as a carbon source for the TCA cycle versus its role as a nitrogen donor for the synthesis of other amino acids and nucleotides.

Software Tools and Computational Platforms for Data Processing and Model Simulation

A variety of software tools and computational platforms are available to facilitate the complex task of metabolic flux analysis. These tools provide functionalities for model construction, data processing, flux estimation, and visualization of results. The choice of software often depends on the specific needs of the research, including the complexity of the metabolic model and the type of isotopic tracer used.

Software ToolDescriptionKey Features
INCA (Isotopomer Network Compartmental Analysis) A MATLAB-based software package for isotopically non-stationary metabolic flux analysis.Supports both steady-state and non-stationary MFA, EMU-based modeling, and statistical analysis of flux estimates.
13CFLUX2 A high-performance software suite for ¹³C-metabolic flux analysis.Designed for large-scale models, supports parallel computing, and provides a flexible framework for designing and evaluating labeling experiments.
OpenFLUX An open-source software for modeling ¹³C-based metabolic flux analysis.Provides a graphical user interface for model construction and visualization, and integrates with other modeling tools.
FiatFlux A user-friendly software package for metabolic flux analysis from ¹³C-glucose experiments.Designed for non-expert users, it automates the calculation of flux ratios from GC-MS data.
FreeFlux An open-source Python package for time-efficient isotopically nonstationary metabolic flux analysis. nrel.govacs.orgPerforms labeling pattern simulation and flux analysis at both isotopic steady state and transient state. nrel.govacs.org

These software packages are continuously being developed to handle more complex experimental designs, including the use of multiple isotopic tracers and dually labeled compounds like L-ASPARAGINE:H2O (13C4; 15N2). The ability to integrate data from both ¹³C and ¹⁵N labeling is a key feature of advanced MFA software.

Sensitivity Analysis and Robustness Testing of Metabolic Flux Models

Metabolic flux models are based on a set of assumptions and parameters, and it is crucial to assess the reliability of the predicted flux distributions. Sensitivity analysis and robustness testing are essential steps in the modeling workflow to evaluate the impact of uncertainties in the model and the experimental data on the estimated fluxes.

Sensitivity Analysis aims to identify which parameters or model assumptions have the most significant influence on the model output. In the context of MFA, this could involve:

Parameter Sensitivity: Assessing how sensitive the calculated fluxes are to small changes in the measured isotopic labeling patterns or extracellular flux rates (e.g., uptake and secretion rates).

Structural Sensitivity: Evaluating the impact of including or excluding specific reactions in the metabolic network model on the predicted fluxes.

Robustness Testing examines the stability of the model's predictions in the face of larger perturbations or uncertainties. This can involve:

Monte Carlo Simulations: Running the flux estimation algorithm multiple times with randomly sampled input data (within their experimental error range) to obtain a distribution of possible flux values. This provides confidence intervals for the estimated fluxes.

Flux Variability Analysis (FVA): Determining the range of possible values for each flux in the network while still satisfying the given constraints. This helps to identify fluxes that are well-determined by the data and those that are more uncertain.

Advanced Research Applications in Specific Biological Systems

Isotopic Tracing in Cellular Bioenergetics and Redox Metabolism

L-ASPARAGINE:H2O (13C4; 15N2) serves as a critical tracer for elucidating the contribution of asparagine to cellular bioenergetics and redox balance. By tracking the fate of the ¹³C-labeled carbon skeleton and ¹⁵N-labeled nitrogen atoms, researchers can quantify the flux of asparagine into central carbon metabolism and nitrogen-containing compounds.

Detailed Research Findings:

Anaplerotic Contribution to the TCA Cycle: Asparagine can be hydrolyzed to aspartate, which is then transaminated to the tricarboxylic acid (TCA) cycle intermediate, oxaloacetate. The use of ¹³C₄-labeled asparagine allows for the direct measurement of this anaplerotic flux, revealing how different cell types utilize asparagine to replenish the TCA cycle under various conditions. For instance, in Chinese Hamster Ovary (CHO) cells, ¹³C-asparagine tracing has shown that asparagine becomes a critical source for TCA cycle activity, especially under low glutamine conditions. nih.govresearchgate.net

Redox Homeostasis: The metabolism of asparagine is interconnected with redox balance. For example, the conversion of aspartate to oxaloacetate can influence the malate-aspartate shuttle, a key system for transferring reducing equivalents (in the form of NADH) between the mitochondria and cytosol. Tracing studies with L-ASPARAGINE:H2O (13C4; 15N2) can help quantify the contribution of asparagine metabolism to maintaining the cellular NAD+/NADH ratio.

Nucleotide Synthesis: The carbon and nitrogen atoms of asparagine are precursors for the synthesis of pyrimidines. Isotopic tracing can reveal the extent to which asparagine contributes to the de novo synthesis of nucleotides, which are essential for DNA and RNA production and play a role in cellular energy charge through ATP.

ApplicationIsotopic LabelKey Finding
TCA Cycle Anaplerosis¹³C₄Asparagine is a significant carbon source for the TCA cycle, particularly when glutamine is limited. nih.govresearchgate.net
Pyrimidine (B1678525) Synthesis¹³C₄, ¹⁵N₂The contribution of asparagine's carbon and nitrogen atoms to de novo pyrimidine synthesis can be quantified. nih.gov
Redox Balance¹³C₄Asparagine metabolism influences the malate-aspartate shuttle and cellular redox state.

Analysis of Nutrient Sensing and Signaling Pathways via Asparagine Metabolism

Asparagine levels have been shown to be a critical signal for nutrient availability, influencing key signaling pathways that control cell growth and proliferation. L-ASPARAGINE:H2O (13C4; 15N2) can be used to investigate how asparagine metabolism is integrated with these sensing and signaling networks.

Detailed Research Findings:

mTORC1 Signaling: The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a central regulator of cell growth that senses amino acid availability. frontiersin.org Asparagine has been identified as a key amino acid that can activate mTORC1 signaling. embopress.orgnih.gov Studies have shown that asparagine can activate mTORC1 independently of the Rag GTPases, which are canonical mediators of amino acid sensing by mTORC1. nih.gov While not directly using the ¹³C₄¹⁵N₂ isotopologue, studies using ¹³C-glucose tracing in the context of asparagine supplementation have shown that asparagine-stimulated mTORC1 boosts glycolysis to fuel thermogenesis and lipogenesis. nih.gov The use of labeled asparagine would allow for a more direct analysis of how its uptake and metabolism are linked to mTORC1 activation.

Amino Acid Exchange: Asparagine can act as an amino acid exchange factor, where intracellular asparagine is exchanged for extracellular amino acids like serine, arginine, and histidine. nih.gov This process is crucial for maintaining amino acid homeostasis and supporting protein synthesis. By using L-ASPARAGINE:H2O (13C4; 15N2), researchers can trace the export of labeled asparagine and the subsequent import of other amino acids, linking asparagine metabolism to the broader regulation of amino acid availability.

Signaling PathwayRole of AsparagineResearch Application of Isotopic Tracing
mTORC1Activates mTORC1 to promote cell growth and proliferation. embopress.orgnih.govTracing the metabolic fate of asparagine to understand its mechanism of mTORC1 activation.
Amino Acid HomeostasisActs as an exchange factor to regulate the intracellular pool of other amino acids. nih.govQuantifying the exchange of labeled asparagine for other extracellular amino acids.

Investigating Asparagine's Role in Specific Cellular Adaptations and Responses

Cells exhibit remarkable adaptability to metabolic stress, and asparagine plays a pivotal role in these adaptive responses. L-ASPARAGINE:H2O (13C4; 15N2) is an invaluable tool for dissecting the metabolic reprogramming that underlies these adaptations.

Detailed Research Findings:

Adaptation to Glutamine Depletion: Many cancer cells are highly dependent on glutamine. When glutamine becomes scarce, some cancer cells can adapt by increasing their reliance on asparagine. nih.gov Asparagine has been shown to be necessary and sufficient to suppress apoptosis induced by glutamine withdrawal. nih.gov Isotopic tracing with labeled asparagine can reveal the specific metabolic pathways that are supported by asparagine to promote cell survival under these stress conditions.

Stress Response Pathways: Asparagine levels influence cellular stress responses, including the unfolded protein response (UPR) and the integrated stress response (ISR). Asparagine synthetase (ASNS) expression is often upregulated under conditions of amino acid limitation and endoplasmic reticulum stress, as part of an adaptive response mediated by the transcription factor ATF4. nih.gov The use of L-ASPARAGINE:H2O (13C4; 15N2) can help to elucidate how asparagine metabolism is altered during these stress responses and how it contributes to cellular survival and adaptation.

Cellular ResponseRole of AsparagineApplication of Isotopic Tracing
Glutamine DeprivationSuppresses apoptosis and promotes cell survival. nih.govTracing the metabolic fate of asparagine to identify key survival pathways.
Integrated Stress ResponseModulates the activity of stress response pathways like the UPR and ISR. nih.govInvestigating the reprogramming of asparagine metabolism in response to cellular stress.

Applications in Quantitative Biology of Microorganisms, Plants, and Animal Models

The use of L-ASPARAGINE:H2O (13C4; 15N2) extends to the study of metabolism in a wide range of biological systems, from single-celled organisms to whole plants and animals. This allows for a comprehensive understanding of asparagine's role in different physiological contexts.

Detailed Research Findings:

Microorganisms: In microorganisms such as Corynebacterium glutamicum, which is used for the industrial production of amino acids, understanding asparagine metabolism is crucial for optimizing production strains. mdpi.com The use of ¹³C and ¹⁵N labeled substrates in metabolic flux analysis (¹³C¹⁵N-MFA) allows for the simultaneous quantification of carbon and nitrogen fluxes, providing a detailed picture of the metabolic network. nih.gov For example, such studies can establish the role of glutamate (B1630785) as a central node for nitrogen metabolism. nih.gov A study of asparagine dissipation in soil using ¹³C¹⁵N-asparagine highlighted the rapid turnover by soil microorganisms. researchgate.net

Plants: Asparagine is a key compound for nitrogen transport and storage in many plants. researchgate.net Isotopic tracing with L-ASPARAGINE:H2O (13C4; 15N2) can be used to study the dynamics of nitrogen assimilation, transport, and remobilization during different developmental stages and in response to environmental changes.

Animal Models: In animal models, including cell culture systems like CHO cells, ¹³C-asparagine has been used to characterize the interplay between asparagine and glutamine metabolism. nih.govresearchgate.net These studies have revealed that the reliance on asparagine for TCA cycle activity is dependent on the availability of glutamine and the growth phase of the cells. nih.govresearchgate.net Such analyses are critical for understanding the metabolic requirements of cells used in biopharmaceutical production and for studying metabolic diseases.

OrganismResearch FocusKey Findings from Isotopic Tracing
MicroorganismsMetabolic engineering and environmental nitrogen cycling.Simultaneous quantification of carbon and nitrogen fluxes to map metabolic networks. nih.gov Rapid turnover of asparagine by soil microbes. researchgate.net
PlantsNitrogen transport and storage.Elucidation of nitrogen assimilation and remobilization pathways. researchgate.net
Animal Models (CHO cells)Interplay of amino acid metabolism.Asparagine is a critical anaplerotic source in low-glutamine conditions. nih.govresearchgate.net

Future Directions and Methodological Innovations in Isotopic Labeling Research

Integration with Multi-Omics Data for Systems-Level Understanding

The integration of data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to understanding the intricate network of interactions that govern biological systems. The use of L-ASPARAGINE:H2O (13C4; 15N2) as a tracer can provide a dynamic layer of information to these multi-omics studies, enabling a more comprehensive, systems-level understanding of cellular processes.

By tracing the metabolic fate of the 13C- and 15N-labeled asparagine, researchers can connect changes in gene expression (transcriptomics) and protein abundance (proteomics) with alterations in metabolic fluxes (metabolomics). For instance, in cancer research, this integrated approach could elucidate how specific oncogenic mutations alter asparagine metabolism, providing insights into tumor growth and potential therapeutic targets. The labeled asparagine can be used to track its conversion to other metabolites, revealing the activity of specific metabolic pathways under different conditions. This data can then be correlated with proteomic data to identify the enzymes responsible for these transformations and with transcriptomic data to understand their regulation at the genetic level.

The systematic analysis of such integrated datasets can help construct detailed molecular maps of physiological and pathological states, revealing novel associations between biomolecules and disease phenotypes. This holistic view is crucial for identifying robust biomarkers for disease diagnosis and for developing targeted therapeutic interventions.

Development of Novel Isotopic Labeling Strategies and Tracing Techniques

While uniform labeling with compounds like L-ASPARAGINE:H2O (13C4; 15N2) is a powerful tool, the future lies in the development of more sophisticated isotopic labeling strategies and tracing techniques. These advanced methods aim to provide more granular information about specific metabolic pathways and protein dynamics.

One area of development is segmental isotopic labeling , where only specific domains or segments of a protein are labeled. This can be achieved through techniques like protein trans-splicing or enzymatic ligation. By incorporating L-ASPARAGINE:H2O (13C4; 15N2) into a specific segment of a multi-domain protein, researchers can use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to study the structure and dynamics of that particular region without interference from the rest of the protein. This is particularly useful for studying large protein complexes.

Another emerging strategy is residue-specific isotope labeling , where only certain amino acid residues in a protein are labeled. By supplying L-ASPARAGINE:H2O (13C4; 15N2) during protein expression, asparagine residues will be specifically labeled. This allows for the focused investigation of the role of asparagine in protein function, such as in enzyme active sites or protein-protein interaction interfaces.

Furthermore, advancements in analytical techniques, such as high-resolution mass spectrometry, are enabling more precise and sensitive detection of isotopically labeled molecules. This allows for the tracing of metabolic pathways with greater detail and accuracy.

High-Throughput Approaches for Isotope-Resolved Metabolomics and Proteomics

The demand for analyzing large numbers of samples in systems biology and clinical research has driven the development of high-throughput approaches for metabolomics and proteomics. Integrating isotopic labeling with these high-throughput workflows is a key area of future development.

In isotope-resolved metabolomics , the goal is to rapidly quantify the incorporation of isotopic labels into a wide range of metabolites. This can be achieved using automated liquid handling systems for sample preparation and advanced analytical platforms like ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS/MS). By using L-ASPARAGINE:H2O (13C4; 15N2) as a tracer in high-throughput screens, researchers can quickly assess how different genetic perturbations or drug treatments affect asparagine metabolism across many samples.

Similarly, in high-throughput proteomics , streamlined workflows are being developed to rapidly prepare and analyze protein samples from a large number of biological replicates. The use of L-ASPARAGINE:H2O (13C4; 15N2) in such workflows can provide quantitative information on protein synthesis and turnover on a large scale. This is particularly valuable for understanding the dynamic nature of the proteome in response to various stimuli.

The Fiehn laboratory at UC Davis is an example of a research group pushing the boundaries of high-throughput metabolomics, with the development of databases and standardized methods for analyzing tens of thousands of samples. The integration of isotopic tracers like L-ASPARAGINE:H2O (13C4; 15N2) into these large-scale studies will provide unprecedented insights into metabolic regulation.

Challenges and Opportunities in Expanding Quantitative Biological Research with L-ASPARAGINE:H2O (13C4; 15N2)

Despite the immense potential, the expanded use of L-ASPARAGINE:H2O (13C4; 15N2) in quantitative biological research is not without its challenges. One of the primary challenges is the complexity of data analysis and interpretation. Large-scale multi-omics datasets that include isotopic labeling information require sophisticated bioinformatics tools and computational models to extract meaningful biological insights.

Another challenge is ensuring metabolic steady state when introducing the tracer, as perturbations to the system can affect the interpretation of metabolic fluxes. The cost of isotopically labeled compounds can also be a limiting factor for large-scale experiments.

However, these challenges are outweighed by the significant opportunities that L-ASPARAGINE:H2O (13C4; 15N2) offers. The ability to trace the flow of atoms through metabolic networks provides a level of detail that cannot be achieved with traditional "omics" approaches alone. This allows for a more accurate quantification of metabolic fluxes and a deeper understanding of metabolic reprogramming in diseases like cancer.

The use of L-ASPARAGINE:H2O (13C4; 15N2) as an internal standard in quantitative mass spectrometry is another key opportunity. By spiking samples with a known amount of the labeled compound, researchers can accurately quantify the absolute concentration of endogenous L-asparagine, which is crucial for clinical applications and metabolic modeling.

As analytical technologies continue to improve and computational tools become more powerful, the use of L-ASPARAGINE:H2O (13C4; 15N2) and other stable isotope tracers will undoubtedly play an increasingly important role in advancing our understanding of biology in health and disease.

Q & A

Q. How is L-ASPARAGINE:H2O (13C4; 15N2) synthesized, and what methods ensure isotopic purity?

L-ASPARAGINE:H2O (13C4; 15N2) is synthesized via enzymatic or chemical incorporation of stable isotopes into the asparagine backbone. Isotopic purity (>98%) is verified using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) to confirm 13C and 15N enrichment at designated positions . For example, NMR analysis can distinguish between natural-abundance and labeled isotopes by comparing chemical shifts and splitting patterns in 13C- and 15N-coupled spectra .

Q. What experimental protocols are recommended for verifying isotopic integrity in aqueous solutions?

To prevent isotopic exchange or degradation:

  • Use deuterated solvents (e.g., D2O) for NMR studies to minimize proton interference .
  • Store solutions at -20°C in inert atmospheres to avoid hydrolysis or racemization .
  • Regularly calibrate LC-MS/MS systems with internal standards like Asparagine-d3 to ensure quantification accuracy .

Q. How is L-ASPARAGINE:H2O (13C4; 15N2) utilized as an internal standard in metabolic studies?

The compound serves as a heavy isotope standard in mass spectrometry to quantify unlabeled asparagine in biological matrices. For example, in plasma amino acid profiling, co-elution with the labeled analog allows for precise correction of ion suppression effects . A typical workflow includes spiking samples with known concentrations of the labeled compound before extraction and analysis.

Advanced Research Questions

Q. How can researchers design experiments to track nitrogen flux in microbial denitrification using L-ASPARAGINE:H2O (13C4; 15N2)?

  • Experimental Design : Incubate soil or microbial cultures with 15N2-labeled asparagine under controlled O2 levels. Use gas chromatography coupled with isotope-ratio mass spectrometry (GC-IRMS) to quantify 15N2 and 15N2O emissions, which reflect denitrification rates .
  • Data Interpretation : Apply the Rayleigh fractionation model to distinguish between biotic and abiotic N2 production. Account for background 14N2 using natural-abundance corrections .

Q. What strategies resolve contradictions in metabolic flux data caused by isotopic dilution or scrambling?

  • Isotopic Dilution : Use time-course sampling to track transient isotope incorporation. For example, in cancer cell studies, combine 13C4-labeled asparagine with 15N2-glutamine to disentangle cross-pathway interference .
  • Scrambling Mitigation : Optimize quenching protocols (e.g., rapid freezing in liquid N2) to halt enzymatic activity that redistributes isotopes .

Q. How do solvent systems impact the physicochemical properties of L-ASPARAGINE:H2O (13C4; 15N2) in green chemistry applications?

  • Key Parameters : Apparent molar volume (Фᴠ) and viscosity B-coefficients vary with ionic liquid solvents like BTMAC or BTEAC. For instance, Фᴠ increases with molality and temperature, affecting solubility and reaction kinetics .
  • Experimental Optimization :
Solvent SystemФᴠ (cm³/mol) at 298 KViscosity B-Coefficient
BTMAC + H2O154.2 ± 0.50.021 ± 0.003
BTEAC + H2O162.8 ± 0.70.018 ± 0.002
Higher Фᴠ in BTEAC suggests enhanced solute-solvent interactions, making it preferable for high-concentration assays .

Methodological Considerations

Q. What frameworks guide the formulation of rigorous research questions for isotope-tracer studies?

  • PICO Framework : Define Population (e.g., microbial communities), Intervention (15N2-labeled asparagine), Comparison (natural-abundance controls), and Outcome (denitrification rate) .
  • FINER Criteria : Ensure feasibility (e.g., GC-IRMS accessibility), novelty (e.g., dual 13C/15N tracking), and relevance (e.g., climate change implications) .

Q. How can researchers validate computational models of asparagine metabolism using isotopic data?

  • Model Inputs : Incorporate isotopic enrichment ratios from LC-MS/MS or NMR into flux balance analysis (FBA) tools like COBRApy.
  • Validation Metrics : Compare simulated vs. experimental 13C-labeling patterns in TCA cycle intermediates (e.g., citrate, α-ketoglutarate) to identify pathway bottlenecks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.